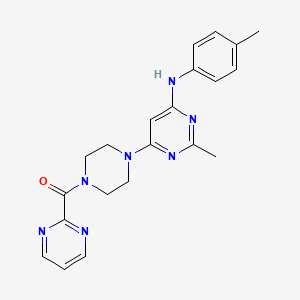![molecular formula C16H20N4 B2861850 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine CAS No. 254106-41-7](/img/structure/B2861850.png)
4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3]benzimidazoles This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a benzimidazole ring, with a 1,3-dimethylbutyl group attached at the fourth position and an amine group at the second position
Mechanism of Action
Target of Action
The primary targets of 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine are currently under investigation. As a derivative of pyrimido[1,2-a]benzimidazoles, it is likely to interact with similar targets as other compounds in this class .
Mode of Action
It is known that benzimidazole derivatives, which are structurally similar to this compound, interact with their targets by binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Other benzimidazole derivatives have been shown to affect various biochemical pathways, including those involved in antimicrobial and antioxidative activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. It is generally considered to be air stable , which may influence its bioavailability.
Result of Action
It has been suggested that its main decomposition product acts as a nucleating agent, boosting the conductivity of certain films .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in established processing solvents may affect its distribution and efficacy in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidobenzimidazole Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzimidazole, with a nitrile-containing compound under acidic or basic conditions to form the pyrimido[1,2-a][1,3]benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the compound, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a][1,3]benzimidazole: The parent compound without the 1,3-dimethylbutyl group.
4-Alkylpyrimido[1,2-a][1,3]benzimidazoles: Compounds with different alkyl groups at the fourth position.
2-Aminobenzimidazole Derivatives: Compounds with variations in the benzimidazole ring and different substituents.
Uniqueness
4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine is unique due to the presence of the 1,3-dimethylbutyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-methylpentan-2-yl)pyrimido[1,2-a]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-10(2)8-11(3)14-9-15(17)19-16-18-12-6-4-5-7-13(12)20(14)16/h4-7,9-11H,8H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRJGPZTWUBXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C1=CC(=NC2=NC3=CC=CC=C3N12)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2861770.png)
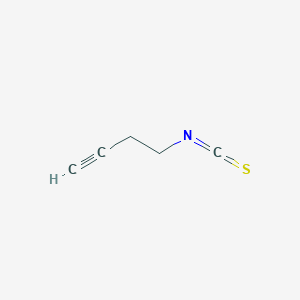

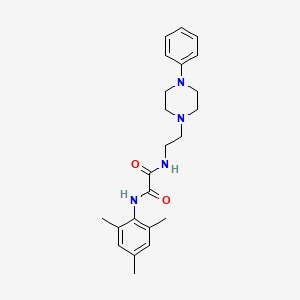
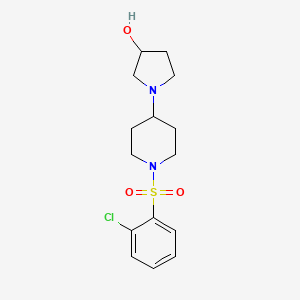
![N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2861775.png)
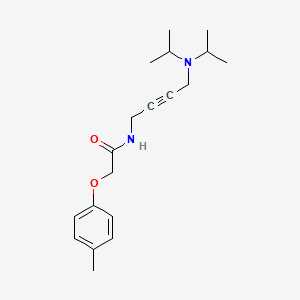
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2861781.png)
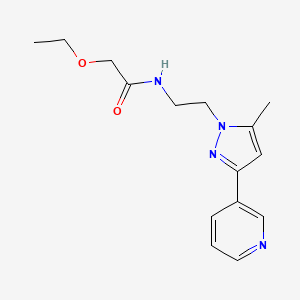
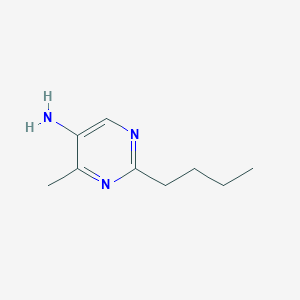
![2-[(Benzyloxy)methyl]cyclobutan-1-ol](/img/structure/B2861785.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861787.png)
![7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861789.png)
